![molecular formula C11H13N3O2 B2796811 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2320146-21-0](/img/structure/B2796811.png)
5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one, also known as OPP, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurology, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine, which are involved in memory and cognitive function. In cardiovascular diseases, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to activate the nitric oxide pathway, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In cancer cells, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurology, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In cardiovascular diseases, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to improve endothelial function and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is its potential therapeutic applications in various fields. However, there are also some limitations for lab experiments. For example, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one can be difficult to synthesize and purify, which could limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the mechanism of action of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one in different cell types and tissues. Additionally, there is a need for further studies on the safety and toxicity of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one in animal models and humans. Finally, there is a potential for the development of new therapeutic applications of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one, particularly in the fields of cancer, neurology, and cardiovascular diseases.
Synthesemethoden
The synthesis of 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one involves the reaction of 2-oxiranylmethylpyrazine and hydrazine hydrate in the presence of a catalyst. The resulting product is purified through recrystallization and characterized by various analytical techniques, including NMR spectroscopy and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential to improve memory and cognitive function. In cardiovascular diseases, 5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension.
Eigenschaften
IUPAC Name |
5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-10-3-4-12-14(10)6-5-13(11)8-9-2-1-7-16-9/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGAJFLKTVZNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CN3C(=CC=N3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)

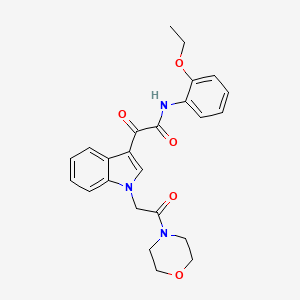
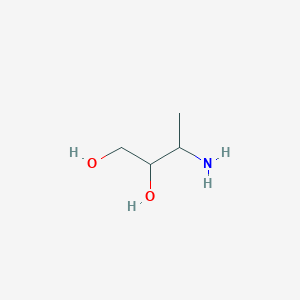
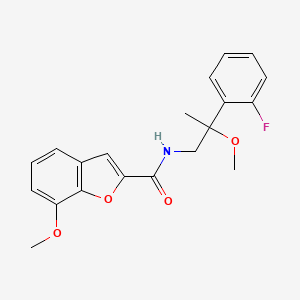
![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2796743.png)
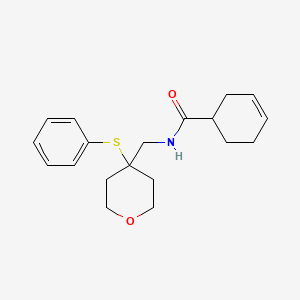
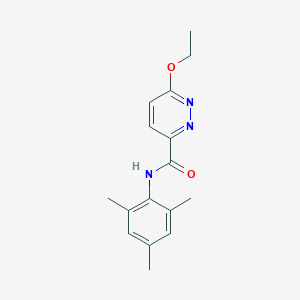

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2796750.png)
